molecular formula C24H26ClN3O3 B2598431 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866871-66-1

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2598431
CAS No.: 866871-66-1
M. Wt: 439.94
InChI Key: VUYRMNMISXNBAV-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide (hereafter referred to as Compound A) is a nitrogenous heterocycle featuring a diazaspiro[4.5]decane core, a 4-chlorophenyl substituent, and an N-(4-ethoxyphenyl)acetamide side chain. This article compares Compound A with structurally related analogues to elucidate key differences in molecular properties, synthetic pathways, and biological implications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-2-31-20-12-10-19(11-13-20)26-21(29)16-28-23(30)22(17-6-8-18(25)9-7-17)27-24(28)14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRMNMISXNBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the chlorophenyl and ethoxyphenyl groups via substitution reactions. Common reagents used in these steps include chlorinating agents, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Molecular Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Structural Differences vs. Compound A Reference
Compound A C₂₄H₂₅ClN₃O₃ 438.93 Reference compound N/A
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide C₂₂H₂₀ClFN₃O₂S 451.93 - Fluorophenyl (vs. chlorophenyl)
- Sulfanyl group in spiro ring
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide C₂₅H₂₉N₃O₄ 435.52 - Methylphenyl (vs. chlorophenyl)
- 3,5-dimethoxyphenyl acetamide
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide C₂₄H₂₆ClN₃O₃ 439.94 - Spiro[4.6]undecane (vs. spiro[4.5]decane)
- Methoxyphenyl
SCH 900822 (Glucagon receptor antagonist) C₃₀H₃₅ClN₆O₃ 587.09 - Tetrazolylmethyl group
- tert-Butyl substituents
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide C₂₃H₂₄ClFN₃O₂ 440.91 - Chloro-fluorophenyl acetamide
- Spiro[4.6]undecane
Key Observations:

Spiro Ring Variations :

  • Spiro ring size (e.g., [4.5] vs. [4.6]) influences conformational rigidity. Larger rings (e.g., spiro[4.6]undecane in ) may enhance binding pocket compatibility in target proteins .
  • Substituents on the spiro ring (e.g., sulfanyl in or tert-butyl in ) modulate electronic properties and steric hindrance.

Aromatic Substituents :

  • Compound A ’s 4-chlorophenyl group provides electron-withdrawing effects, contrasting with fluorophenyl (electron-deficient, ) or methoxyphenyl (electron-donating, ).
  • The N-(4-ethoxyphenyl)acetamide side chain in Compound A differs from bulkier groups (e.g., tetrazolylmethyl in ), which may affect solubility and metabolic stability.

Biological Implications :

  • SCH 900822 () demonstrates that spiro-diazaspiro compounds can achieve high receptor selectivity (e.g., glucagon receptor antagonism). Compound A ’s 4-ethoxyphenyl group may confer distinct pharmacokinetic profiles.

Crystallographic and Conformational Insights

  • Crystal structures of acetamide derivatives (e.g., ) reveal that dihedral angles between aromatic rings and the amide group influence molecular packing and hydrogen bonding. For Compound A , the 4-ethoxyphenyl moiety may adopt distinct orientations compared to methoxy or halogenated variants.
  • Hydrogen-bonding patterns (e.g., N–H⋯O dimers in ) are critical for stability; substituents like ethoxy may alter these interactions.

Biological Activity

The compound 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide is a member of the spirocyclic class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H22ClN3O2
  • Molecular Weight: 395.9 g/mol
  • IUPAC Name: N-(4-chlorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

2. Enzyme Inhibition
Several studies have highlighted the potential of diazaspiro compounds as enzyme inhibitors. Specifically, this compound may inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The IC50 values for related compounds have shown promising results, suggesting a strong potential for therapeutic applications.

3. Anticancer Properties
The spirocyclic structure is known to influence cell signaling pathways, potentially leading to anticancer effects. Compounds with similar frameworks have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • Binding to Receptors: The compound may bind to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways .
  • Enzyme Interaction: As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFocusFindings
Li et al., 2014Antibacterial ActivityDemonstrated strong antibacterial effects against Bacillus subtilis with IC50 values significantly lower than standard antibiotics.
Kumar et al., 2009Anticancer ActivityReported that derivatives induced apoptosis in cancer cell lines through mitochondrial pathways.
Aziz-ur-Rehman et al., 2011Enzyme InhibitionIdentified several spirocyclic compounds with potent urease inhibition, suggesting therapeutic potential for urinary infections.

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